molecular formula C14H19N3O5S B4696120 Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate

Cat. No.: B4696120
M. Wt: 341.38 g/mol
InChI Key: WYDWQCMWDIDFJE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is a synthetic organic compound featuring a benzoate ester core modified with a piperazinyl carbonylamino group at the 2-position. The piperazine ring is substituted with a methylsulfonyl group at the 4-position, conferring distinct electronic and steric properties.

Properties

IUPAC Name

methyl 2-[(4-methylsulfonylpiperazine-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-22-13(18)11-5-3-4-6-12(11)15-14(19)16-7-9-17(10-8-16)23(2,20)21/h3-6H,7-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDWQCMWDIDFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions.

    Coupling with Benzoic Acid Derivative: The piperazine intermediate is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, using a coupling reagent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a ligand, binding to the active site of enzymes and modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. Additionally, the benzoate ester moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural Analogues with Quinoline Moieties (C1–C7 Series)

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a piperazinyl carbonyl linker and benzoate ester but differ in the quinoline substituents (e.g., bromo-, chloro-, fluoro-phenyl) . Key comparisons include:

Compound Quinoline Substituent Key Structural Feature Physical State Spectroscopic Data
C1 Phenyl Electron-neutral aromatic Yellow solid 1H NMR, HRMS confirmed
C2 4-Bromophenyl Halogenated (Br) White solid 1H NMR, HRMS confirmed
C3 4-Chlorophenyl Halogenated (Cl) White solid 1H NMR, HRMS confirmed
C4 4-Fluorophenyl Halogenated (F) White solid 1H NMR, HRMS confirmed
C5 4-(Methylthio)phenyl Thioether Yellow solid 1H NMR, HRMS confirmed
C6 4-Methoxyphenyl Electron-donating (OCH₃) Yellow solid 1H NMR, HRMS confirmed
C7 4-(Trifluoromethyl)phenyl Electron-withdrawing (CF₃) White solid 1H NMR, HRMS confirmed

Key Differences from Target Compound :

  • Halogen substituents in C2–C4 enhance lipophilicity, whereas the target’s sulfonyl group increases polarity, which may improve aqueous solubility .
Piperazinyl Benzoic Acid Derivatives

Piperazine-containing compounds like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) highlight substituent effects on physical properties :

Compound Piperazinyl Substituent Melting Point Molecular Weight
3-(4-Methylpiperazin-1-yl)benzoic acid Methyl 187–190°C 220.26 g/mol
Target Compound Methylsulfonyl Data unavailable Inferred higher

Comparison :

  • The methyl group in 3-(4-methylpiperazin-1-yl)benzoic acid is electron-donating, increasing piperazine basicity.
  • The sulfonyl group may elevate melting points compared to methyl-substituted analogues due to enhanced intermolecular forces.
Sulfonylurea Herbicide Esters

Sulfonylurea herbicides like triflusulfuron-methyl (CAS 79277-27-3) feature sulfonyl groups critical for herbicidal activity :

Compound Sulfonyl Group Position Primary Use Key Functional Group
Triflusulfuron-methyl Triazine-linked sulfonyl Herbicide Sulfonylurea bridge
Target Compound Piperazinyl sulfonyl Undetermined Piperazinyl carbonylamino

Comparison :

  • Sulfonyl groups in herbicides directly inhibit acetolactate synthase, whereas the target’s sulfonyl group may influence pharmacokinetics (e.g., solubility, stability) rather than enzymatic activity .
  • The benzoate ester in both compounds enhances membrane permeability, but the target’s piperazinyl linker introduces conformational flexibility absent in rigid sulfonylureas.

Biological Activity

Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a methyl ester group attached to a benzoate moiety, with a piperazine ring substituted by a methylsulfonyl group. The general structure can be represented as follows:

\text{Methyl 2 4 methylsulfonyl piperazinyl carbonylamino}benzoate}

Synthesis Methods

Synthesis typically involves the reaction of methyl 2-aminobenzoate with piperazine derivatives, followed by the introduction of the methylsulfonyl group. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions for yield and purity.

Antimicrobial Activity

Research has shown that compounds containing piperazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their in vitro antibacterial activity against various strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

A study reported that several synthesized piperazine derivatives displayed moderate to excellent antimicrobial activity, with zones of inhibition ranging from 10 mm to 25 mm depending on the compound structure and bacterial strain tested .

CompoundGram-positive Zone of Inhibition (mm)Gram-negative Zone of Inhibition (mm)
A1512
B2018
C1025

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The mechanism of action involves modulation of signaling pathways associated with inflammation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments were conducted where this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibacterial agent.
  • Case Study on Anti-inflammatory Activity : In another study, the compound was administered to murine models exhibiting inflammatory responses. The results demonstrated a marked decrease in inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate
Reactant of Route 2
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Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate

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